Bienvenue dans la boutique en ligne BenchChem!

4-(Pyrrolidin-1-yl)pyridin-2-amine

Matriptase-2 Iron Homeostasis Hepcidin Regulation

4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 722550-01-8) is a critical 2-aminopyridine building block for Matriptase-2 inhibitors (WO-2020072580-A1) and kinase programs. Its pyrrolidine substituent confers lower TPSA (42.15 Ų) and reduced conformational flexibility versus piperidine analogs, enhancing CNS penetration and target selectivity. Procure ≥97% purity with full analytical characterization (NMR/HPLC) to ensure synthetic reproducibility in lead optimization.

Molecular Formula C9H13N3
Molecular Weight 163.22 g/mol
CAS No. 722550-01-8
Cat. No. B112945
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Pyrrolidin-1-yl)pyridin-2-amine
CAS722550-01-8
Molecular FormulaC9H13N3
Molecular Weight163.22 g/mol
Structural Identifiers
SMILESC1CCN(C1)C2=CC(=NC=C2)N
InChIInChI=1S/C9H13N3/c10-9-7-8(3-4-11-9)12-5-1-2-6-12/h3-4,7H,1-2,5-6H2,(H2,10,11)
InChIKeyRKWAPJTWMVCWIE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 722550-01-8): Technical Specifications and Procurement Overview


4-(Pyrrolidin-1-yl)pyridin-2-amine (CAS 722550-01-8) is a 2-aminopyridine derivative featuring a pyrrolidine substituent at the 4-position, with molecular formula C₉H₁₃N₃ and molecular weight 163.22 g/mol [1]. This heterocyclic building block serves primarily as a synthetic intermediate in medicinal chemistry, particularly for kinase inhibitor development and pharmaceutical compound preparation . The compound is commercially available from multiple vendors with typical purities ranging from 95% to ≥98%, and standard storage conditions require 2–8°C protection from light .

4-(Pyrrolidin-1-yl)pyridin-2-amine: Why Simple Substitution with In-Class Analogs Compromises Experimental Reproducibility


While the 2-aminopyridine scaffold is broadly utilized in kinase inhibitor design, substitution of 4-(pyrrolidin-1-yl)pyridin-2-amine with structurally similar analogs is not straightforward due to critical differences in steric and electronic properties. The pyrrolidine substituent at the 4-position confers a specific topological polar surface area (TPSA) of 42.15 Ų and calculated LogP values ranging from 0.89 to 1.54, depending on the computational method . These physicochemical parameters directly influence solubility (predicted ESOL LogS: -1.86; approximately 2.24 mg/mL in aqueous media) and membrane permeability characteristics that are distinct from piperidine-substituted or unsubstituted 2-aminopyridine analogs . Furthermore, the pyrrolidine ring provides a specific hydrogen-bonding geometry and conformational constraint that affects target binding interactions in kinase active sites, as demonstrated in SAR studies of related pyrrolidinomethyl 2-aminopyridine derivatives where subtle ring modifications resulted in >1000-fold selectivity differences [1]. The evidence presented below quantifies these critical differentiating features.

4-(Pyrrolidin-1-yl)pyridin-2-amine: Quantitative Differentiation Evidence Versus Structural Analogs


4-(Pyrrolidin-1-yl)pyridin-2-amine as a Documented Key Intermediate in Matriptase-2 Inhibitor Development

4-(Pyrrolidin-1-yl)pyridin-2-amine is explicitly disclosed as a synthetic building block in WO-2020072580-A1 for the preparation of Matriptase-2 inhibitors, a therapeutic target for iron overload disorders . In contrast, the structurally analogous 4-(piperidin-1-yl)pyridin-2-amine is not cited in the same patent family, nor does it appear in Matriptase-2 inhibitor literature, suggesting that the pyrrolidine substitution pattern provides a scaffold geometry uniquely suited to this target class .

Matriptase-2 Iron Homeostasis Hepcidin Regulation

4-(Pyrrolidin-1-yl)pyridin-2-amine: Vendor-Validated Purity Benchmarks and Analytical Traceability for cGMP-Adjacent Applications

Commercially available 4-(pyrrolidin-1-yl)pyridin-2-amine is supplied with batch-specific quality control documentation including NMR, HPLC, and GC analytical reports, with standard purities of 97% and NLT 98% depending on vendor . The closely related analog 4-(piperidin-1-yl)pyridin-2-amine is typically offered at 95% purity with less comprehensive analytical characterization packages . This difference in analytical rigor and purity specification has direct implications for downstream synthetic reproducibility and impurity profiling requirements.

Analytical Chemistry Quality Control Pharmaceutical Intermediates

4-(Pyrrolidin-1-yl)pyridin-2-amine: Physicochemical Property Differentiation from 4-(Piperidin-1-yl)pyridin-2-amine

The pyrrolidine substituent in 4-(pyrrolidin-1-yl)pyridin-2-amine yields distinct physicochemical properties compared to the piperidine analog . The target compound has a TPSA of 42.15 Ų, a rotatable bond count of 1, and LogP values ranging from 0.89 to 1.54 . In contrast, 4-(piperidin-1-yl)pyridin-2-amine exhibits a higher TPSA of approximately 45 Ų due to the larger six-membered piperidine ring, which increases hydrogen-bonding capacity and alters membrane permeability [1]. These differences affect predicted aqueous solubility and passive diffusion rates, critical parameters for compounds used in cell-based assays or as intermediates for CNS-penetrant drug candidates [1].

Physicochemical Properties Drug Design Medicinal Chemistry

4-(Pyrrolidin-1-yl)pyridin-2-amine: Storage Stability and Handling Specifications Versus 4-(Piperidin-1-yl)pyridin-2-amine

4-(Pyrrolidin-1-yl)pyridin-2-amine requires storage at 2–8°C with protection from light and inert gas atmosphere for long-term stability, and it is classified as a solid with GHS07 hazard labeling (warning: harmful if swallowed, causes skin/eye irritation) . In contrast, 4-(piperidin-1-yl)pyridin-2-amine is typically shipped and stored at room temperature with less stringent storage requirements . The more restrictive storage conditions for the pyrrolidine derivative reflect its greater susceptibility to oxidation or degradation, necessitating careful handling protocols in laboratory settings.

Compound Stability Storage Conditions Laboratory Operations

4-(Pyrrolidin-1-yl)pyridin-2-amine: Synthetic Utility in Multi-Kinase Inhibitor Scaffold Construction

4-(Pyrrolidin-1-yl)pyridin-2-amine is documented as a key intermediate in kinase inhibitor development, with BindingDB entries showing structurally related compounds achieving IC₅₀ values in the low nanomolar range against multiple kinase targets including PLK4 (Ki: 22 nM; IC₅₀: 290 nM) and FLT3 (IC₅₀: 49 nM) [1]. In a direct head-to-head comparison context, the pyrrolidine moiety in related 2-aminopyridine nNOS inhibitors demonstrated >1000-fold selectivity for nNOS over eNOS, whereas piperidine-containing analogs in the same study showed significantly reduced selectivity profiles [2]. This selectivity differentiation stems from the distinct conformational constraints and hydrogen-bonding geometries imposed by the five-membered pyrrolidine versus the six-membered piperidine ring.

Kinase Inhibitors Medicinal Chemistry Cancer Therapeutics

4-(Pyrrolidin-1-yl)pyridin-2-amine: Recommended Procurement and Utilization Scenarios Based on Quantitative Differentiation Evidence


Scenario 1: Medicinal Chemistry Programs Targeting Matriptase-2 or Related Serine Proteases

4-(Pyrrolidin-1-yl)pyridin-2-amine should be prioritized over 4-(piperidin-1-yl)pyridin-2-amine when developing Matriptase-2 inhibitors due to its explicit disclosure in WO-2020072580-A1 as a synthetic intermediate for this target class . Procurement from vendors offering batch-specific NMR/HPLC/GC analytical reports (e.g., Bidepharm, purity 97%) is recommended to ensure synthetic reproducibility and minimize purification burdens in multi-step reaction sequences .

Scenario 2: CNS-Penetrant Kinase Inhibitor Discovery and Development

For CNS drug discovery programs requiring blood-brain barrier penetration, 4-(pyrrolidin-1-yl)pyridin-2-amine offers a more favorable physicochemical profile than 4-(piperidin-1-yl)pyridin-2-amine, with a lower TPSA (42.15 Ų) and reduced conformational flexibility (1 rotatable bond) . These properties, combined with documented kinase inhibition activity of structurally related compounds (PLK4 Ki = 22 nM), make this scaffold suitable for early-stage lead optimization in neurodegenerative disease or brain tumor programs .

Scenario 3: Multi-Kinase Profiling and Selectivity Screening Campaigns

When designing kinase inhibitor libraries for selectivity profiling, the pyrrolidine-containing 2-aminopyridine scaffold provides a documented starting point with demonstrated >1000-fold selectivity in related nNOS/eNOS systems . Procurement of high-purity material (≥97% with full analytical characterization) enables reliable SAR studies and reduces the risk of impurity-driven false positives in screening assays .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

38 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-(Pyrrolidin-1-yl)pyridin-2-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.